molecular formula C9H11NO2 B13146629 3-((1,3-Dioxolan-2-yl)methyl)pyridine

3-((1,3-Dioxolan-2-yl)methyl)pyridine

Cat. No.: B13146629
M. Wt: 165.19 g/mol
InChI Key: PAEGEMWCNDAFQJ-UHFFFAOYSA-N
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Description

3-((1,3-Dioxolan-2-yl)methyl)pyridine: is an organic compound that features a pyridine ring substituted with a 1,3-dioxolane moiety. This compound is of interest due to its unique structure, which combines the aromatic properties of pyridine with the stability and reactivity of the dioxolane ring. It has applications in various fields, including organic synthesis and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-((1,3-Dioxolan-2-yl)methyl)pyridine can be synthesized through the reaction of pyridine derivatives with 1,3-dioxolane. A common method involves the use of a Lewis acid catalyst to facilitate the formation of the dioxolane ring from a carbonyl compound and a diol . The reaction typically proceeds under mild conditions, making it suitable for various substrates.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 3-((1,3-Dioxolan-2-yl)methyl)pyridine undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine carboxylic acids, while reduction can produce pyridine alcohols .

Scientific Research Applications

Chemistry: 3-((1,3-Dioxolan-2-yl)methyl)pyridine is used as a building block in organic synthesis.

Biology and Medicine: In biological research, this compound can be used to study the interactions of pyridine derivatives with biological targets. Its stability and reactivity make it a valuable tool in medicinal chemistry for the development of new drugs .

Industry: Industrially, this compound is used in the production of specialty chemicals and materials. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of complex molecules .

Comparison with Similar Compounds

  • 2-(1,3-Dioxolan-2-yl)pyridine
  • 3-(2-Methyl-1,3-dioxolan-2-yl)pyridine
  • 3-(2-Methyl-1,3-dioxolan-2-yl)aniline

Comparison: Compared to these similar compounds, 3-((1,3-Dioxolan-2-yl)methyl)pyridine is unique due to its specific substitution pattern, which influences its reactivity and stability. The presence of the dioxolane ring at the 3-position of the pyridine ring provides distinct electronic and steric properties that can be exploited in various chemical reactions and applications .

Properties

Molecular Formula

C9H11NO2

Molecular Weight

165.19 g/mol

IUPAC Name

3-(1,3-dioxolan-2-ylmethyl)pyridine

InChI

InChI=1S/C9H11NO2/c1-2-8(7-10-3-1)6-9-11-4-5-12-9/h1-3,7,9H,4-6H2

InChI Key

PAEGEMWCNDAFQJ-UHFFFAOYSA-N

Canonical SMILES

C1COC(O1)CC2=CN=CC=C2

Origin of Product

United States

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